molecular formula C14H13O3P B14711087 10-Hydroxy-2,8-dimethylphenoxaphosphinine 10-oxide CAS No. 15320-91-9

10-Hydroxy-2,8-dimethylphenoxaphosphinine 10-oxide

Cat. No.: B14711087
CAS No.: 15320-91-9
M. Wt: 260.22 g/mol
InChI Key: XMQJFASSDPCFTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Hydroxy-2,8-dimethylphenoxaphosphinine 10-oxide is a phosphorus-containing organic compound. It is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a hydroxyl group and two methyl groups attached to a phenoxaphosphinine ring, with an oxide group at the 10th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Hydroxy-2,8-dimethylphenoxaphosphinine 10-oxide typically involves the oxidation of 10-hydroxy-2,8-dimethyl-10H-10λ5-phenoxaphosphine. One common method is the use of potassium permanganate in an alkaline medium, which results in the formation of 10-hydroxy-10-oxo-10H-10λ5-phenoxaphosphine-2,8-dicarboxylic acid . This compound can then be further processed to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

10-Hydroxy-2,8-dimethylphenoxaphosphinine 10-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of 10-Hydroxy-2,8-dimethylphenoxaphosphinine, such as 10-hydroxy-10-oxo-10H-10λ5-phenoxaphosphine-2,8-dicarboxylic acid .

Scientific Research Applications

10-Hydroxy-2,8-dimethylphenoxaphosphinine 10-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-Hydroxy-2,8-dimethylphenoxaphosphinine 10-oxide involves its interaction with various molecular targets and pathways. The hydroxyl and oxide groups play a crucial role in its reactivity and interactions with other molecules. detailed studies on its specific molecular targets and pathways are limited.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Hydroxy-2,8-dimethylphenoxaphosphinine 10-oxide is unique due to its specific structural features, including the presence of both hydroxyl and oxide groups at the 10th position. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

15320-91-9

Molecular Formula

C14H13O3P

Molecular Weight

260.22 g/mol

IUPAC Name

10-hydroxy-2,8-dimethylphenoxaphosphinine 10-oxide

InChI

InChI=1S/C14H13O3P/c1-9-3-5-11-13(7-9)18(15,16)14-8-10(2)4-6-12(14)17-11/h3-8H,1-2H3,(H,15,16)

InChI Key

XMQJFASSDPCFTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(P2(=O)O)C=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.